
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom at the 3-position and a benzenesulfonamide group with a trifluoromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions.
Chlorination: The quinoxaline core is then chlorinated at the 3-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonamide Formation: The chlorinated quinoxaline is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (Et3N) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反应分析
Types of Reactions
Substitution Reactions: The chlorine atom on the quinoxaline ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.
Oxidation and Reduction: The quinoxaline ring can participate in redox reactions, although these are less common for this specific compound.
Sulfonamide Reactions: The sulfonamide group can engage in reactions typical for sulfonamides, such as hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) might be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) could be used.
Major Products
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Oxidized quinoxaline derivatives.
Reduction Products: Reduced forms of the quinoxaline ring.
科学研究应用
Chemistry
Catalysis: This compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes involved in disease pathways.
Industry
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex drug molecules.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
作用机制
The mechanism by which N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate access and subsequent catalysis.
相似化合物的比较
Similar Compounds
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its bioactivity and chemical properties.
3-(trifluoromethyl)benzenesulfonamide: Lacks the quinoxaline ring, which significantly changes its chemical behavior and applications.
Uniqueness
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the quinoxaline ring, chlorine substituent, and trifluoromethyl group, which together confer distinct chemical properties and potential bioactivities not seen in simpler analogs.
属性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOKZHVEPLQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450253.png)
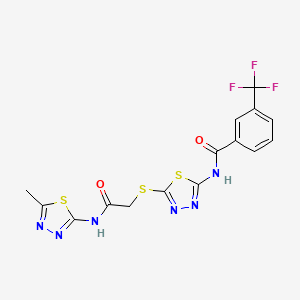
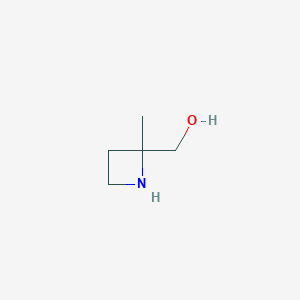
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2450257.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)
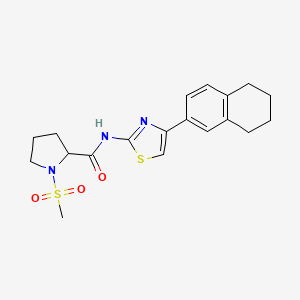
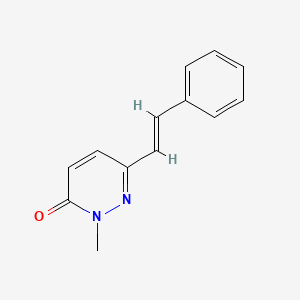
![N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2450266.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B2450268.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
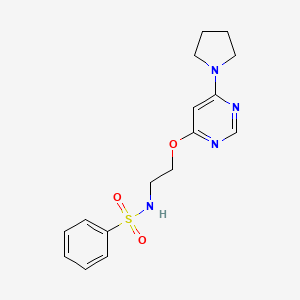
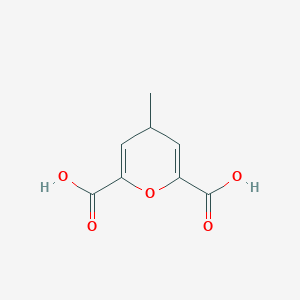
![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)
